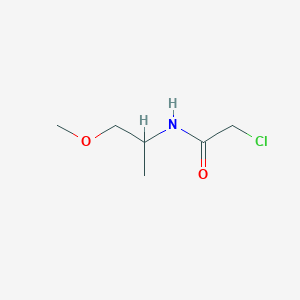

2-chloro-N-(1-methoxypropan-2-yl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(1-methoxypropan-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNO2/c1-5(4-10-2)8-6(9)3-7/h5H,3-4H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVDXSPZBMCWJLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 2 Chloro N 1 Methoxypropan 2 Yl Acetamide

Established Synthetic Routes to N-Alkyl Chloroacetamides

The formation of the N-alkyl chloroacetamide structure is a common transformation in organic synthesis. This can be achieved through a direct one-step amidation or a two-step process involving the formation of an acetamide (B32628) followed by chlorination.

Amidation Reactions for Acetamide Formation

The most direct method for synthesizing N-substituted chloroacetamides involves the reaction of an amine with chloroacetyl chloride or a related activated derivative. ijpsr.infotandfonline.com This nucleophilic acyl substitution is a widely used and efficient method for forming amide bonds. nih.govorganic-chemistry.org

The reaction typically involves treating the amine, in this case, 1-methoxypropan-2-yl amine, with chloroacetyl chloride. ijpsr.infotandfonline.com The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Alternatively, aqueous conditions in a phosphate buffer have been reported as a green chemistry approach, often leading to high yields and easy product isolation via simple filtration. researchgate.net Various acid chlorides, including aliphatic, aromatic, and heterocyclic variants, can be successfully used in these types of reactions. tandfonline.com

A general scheme for this reaction is as follows:

An amine is dissolved in a suitable solvent.

Chloroacetyl chloride is added, often dropwise, to control the reaction temperature. ijpsr.info

The reaction mixture is stirred, sometimes overnight, to ensure completion. ijpsr.info

The product is then isolated, typically by precipitation in ice-cold water, followed by filtration and recrystallization. ijpsr.info

Alternative methods for amidation involve the use of coupling reagents that activate the carboxylic acid (chloroacetic acid) in situ. Methodologies utilizing phosphonium salts generated from N-chlorophthalimide and triphenylphosphine have been described, which can transform various carboxylic acids into amides at room temperature in good to excellent yields. nih.gov

Table 1: Selected Amidation Conditions for N-Alkyl Acetamide Synthesis

| Amine Type | Acylating Agent | Solvent/Conditions | Typical Yield | Reference |

|---|---|---|---|---|

| Primary/Secondary Amines | Chloroacetyl Chloride | Phosphate Buffer | High | tandfonline.comresearchgate.net |

| Primary/Secondary Amines | Ethyl Chloroacetate | Aqueous, with Pyridine | Not specified | ijpsr.info |

| Primary/Secondary Amines | Carboxylic Acid | N-chlorophthalimide/PPh3, Toluene | 41-99% | nih.gov |

α-Chlorination Strategies for Acetamides

An alternative pathway to the final product is to first synthesize N-(1-methoxypropan-2-yl)acetamide and then introduce the chlorine atom at the alpha position. This α-chlorination of a pre-formed acetamide is a key step.

Direct chlorination of acetamides can be achieved using various chlorinating agents. A patented process describes the direct chlorination of acetoacetamides with chlorine gas at temperatures between 0 and 35°C in a polar solvent, facilitated by a Lewis acid to promote enolization. google.com For simpler acetamides, reagents such as N-chlorosuccinimide (NCS), trichloroisocyanuric acid, or 1,3-dichloro-5,5-dimethylhydantoin are commonly employed. researchgate.net

Recent advancements have focused on catalytic, asymmetric α-chlorination methods to produce chiral α-chloroesters and related compounds. acs.org These methods often utilize chiral catalysts, such as cinchona alkaloids or isothioureas, in combination with a chlorine source like a polychlorinated quinone. acs.orgnih.gov While these methods are powerful for creating stereocenters, for an achiral substrate like an acetamide, simpler, more direct chlorination methods are typically sufficient.

Table 2: Common Reagents for α-Chlorination of Carbonyl Compounds

| Reagent | Conditions | Substrate Type | Reference |

|---|---|---|---|

| Chlorine (Cl2) | Lewis acid, polar solvent, 0-35°C | Acetoacetamides | google.com |

| 1,3-Dichloro-5,5-dimethylhydantoin | Not specified | Acetophenones | researchgate.net |

| N-Chlorosuccinimide (NCS) | Cinchona alkaloid catalyst | Acid Halides | acs.org |

Specific Synthetic Approaches to the 1-methoxypropan-2-yl Amine Precursor

Routes Involving Epichlorohydrin as a Chiral Building Block

Chiral epichlorohydrin is a valuable and widely used intermediate in the synthesis of pharmaceuticals and other fine chemicals. acs.orgresearchgate.net Its three-membered epoxide ring is reactive and can be opened regioselectively by nucleophiles, making it an excellent starting material for constructing chiral molecules.

A plausible synthetic route starting from (S)-epichlorohydrin could involve the following steps:

Ring-opening with methanol: Reaction of (S)-epichlorohydrin with methanol, often under basic or acidic conditions, would lead to the regioselective formation of (S)-1-chloro-3-methoxypropan-2-ol.

Amination: The resulting chlorohydrin can then be converted to an amino alcohol. This can be achieved by reaction with ammonia, which displaces the chloride to form (S)-1-amino-3-methoxypropan-2-ol.

Conversion to the target amine: The final conversion to 1-methoxypropan-2-yl amine would require further chemical modifications, which could involve protection-deprotection sequences or other functional group interconversions.

The ring-opening of epoxides with amines is a well-established method for synthesizing β-amino alcohols. mdpi.com For example, the reaction of aniline with epichlorohydrin can yield N-(3-chloro-2-hydroxypropyl)anilines. colab.ws These principles can be adapted to synthesize the desired precursor.

Reductive Ring Opening of Aziridine Intermediates in Stereoselective Synthesis

Aziridines, the nitrogen analogs of epoxides, are highly useful intermediates in organic synthesis. researchgate.net The nucleophilic or reductive ring-opening of chiral aziridines provides a powerful and stereocontrolled method for the preparation of functionalized amines. researchgate.netacs.org

A synthetic strategy using an aziridine intermediate could proceed as follows:

Aziridine Formation: An appropriately substituted alkene could be converted into an aziridine.

Reductive Ring Opening: The key step is the reductive cleavage of one of the C-N bonds of the aziridine ring. Reagents such as samarium diiodide (SmI2) have been shown to effectively open activated aziridine-2-carboxylates to yield β-amino esters. acs.org The regioselectivity of this opening is crucial and can often be controlled by the substituents on the aziridine ring and the specific reaction conditions employed. The use of Lewis acids and photoredox catalysis has also been reported for the ring opening of less strained cyclic amines. thieme-connect.com

This methodology offers a robust way to install the amine functionality with stereochemical control, making it an attractive option for synthesizing chiral amines like 1-methoxypropan-2-yl amine.

Catalytic Hydrogenation Methods for Precursor Formation

Catalytic hydrogenation is a cornerstone of amine synthesis, particularly through the process of reductive amination. This method typically involves the reaction of a ketone or aldehyde with an amine source (like ammonia) in the presence of a catalyst and hydrogen gas.

For the synthesis of 1-methoxypropan-2-yl amine, the starting material would be 1-methoxypropan-2-one. The reaction proceeds via the in-situ formation of an imine intermediate, which is then immediately reduced by catalytic hydrogenation to the target amine.

Reaction: 1-methoxypropan-2-one + NH3 + H2 --(Catalyst)--> 1-methoxypropan-2-yl amine

Various catalysts, both homogeneous and heterogeneous, have been developed for this transformation. Common heterogeneous catalysts include Raney Nickel, Palladium on carbon (Pd/C), and Platinum on carbon (Pt/C).

Furthermore, biocatalytic reductive amination using amine dehydrogenases (AmDHs) has emerged as a powerful and green alternative. frontiersin.org Studies have shown that enzymes such as MsmeAmDH can convert 1-methoxypropan-2-one into (S)-1-methoxypropan-2-amine with high conversion rates (up to 88.3% on a semi-preparative scale) and excellent enantiomeric excess (98.6% ee). frontiersin.orgresearchgate.net

Another approach involves the reaction of 1-methoxy-2-propanol with ammonia over a hydrogenation/dehydrogenation catalyst at elevated temperatures and pressures. google.com

Table 3: Catalytic Methods for 1-methoxypropan-2-yl Amine Synthesis

| Method | Precursor | Catalyst/Enzyme | Key Features | Reference |

|---|---|---|---|---|

| Reductive Amination | 1-methoxypropan-2-one | Raney Nickel, Pd/C, etc. | Uses H2 gas; risk of over-alkylation | |

| Biocatalytic Reductive Amination | 1-methoxypropan-2-one | Amine Dehydrogenases (e.g., MsmeAmDH) | High enantioselectivity; green conditions | frontiersin.orgresearchgate.net |

Optimization of Reaction Conditions and Yield Enhancement in Target Compound Synthesis

The optimization of reaction conditions is a critical aspect of synthesizing 2-chloro-N-(1-methoxypropan-2-yl)acetamide to maximize the yield and purity of the final product. Key parameters that can be adjusted include the choice of solvent, the presence and type of base, reaction temperature, and the molar ratio of reactants. While specific optimization studies for this exact compound are not extensively detailed in the public domain, valuable insights can be drawn from the synthesis of structurally similar N-substituted chloroacetamides.

Solvent Effects: The choice of solvent can significantly influence the reaction rate and the solubility of reactants and products. Aprotic solvents such as tetrahydrofuran (THF) and acetonitrile are often employed in these types of reactions. For instance, in the synthesis of 2-chloro-N-(3-hydroxyphenyl)acetamide, tetrahydrofuran was used as the solvent. The use of an appropriate solvent ensures that the reactants are in the same phase, facilitating their interaction.

Role of a Base: The reaction between an amine and an acyl chloride produces hydrogen chloride as a byproduct. This acidic byproduct can protonate the starting amine, rendering it non-nucleophilic and thereby halting the reaction. To prevent this, a base is typically added to neutralize the HCl. Common bases used for this purpose include potassium carbonate (K2CO3) or an excess of the starting amine itself. In the synthesis of 2-chloro-N-(3-hydroxyphenyl)acetamide, potassium carbonate was successfully used as the acid scavenger. The selection of the base is crucial; it should be strong enough to neutralize the acid but not so strong as to cause unwanted side reactions.

Temperature Control: The reaction temperature is another vital parameter to control. These reactions are often exothermic. Cooling the reaction mixture, for instance by using an ice bath, is a common practice during the addition of the highly reactive chloroacetyl chloride. This helps to control the reaction rate and prevent the formation of byproducts. After the initial addition, the reaction is often allowed to proceed at room temperature. For example, the synthesis of 2-chloro-N-(3-hydroxyphenyl)acetamide involved cooling during the addition of chloroacetyl chloride, followed by stirring at room temperature for several hours.

Reactant Stoichiometry: The molar ratio of the reactants can also be optimized. Using a slight excess of the amine can sometimes help to drive the reaction to completion. However, this can make purification more challenging. Alternatively, a 1:1 molar ratio of the amine and acyl chloride in the presence of an auxiliary base is a common strategy.

The following table summarizes various reaction conditions used in the synthesis of analogous N-substituted chloroacetamides, which can serve as a guide for optimizing the synthesis of this compound.

| Amine Reactant | Acyl Chloride | Solvent | Base | Temperature | Yield (%) |

| m-aminophenol | Chloroacetyl chloride | Tetrahydrofuran | K2CO3 | Cooled, then room temp. | Not specified |

| p-aminophenol | Chloroacetyl chloride | Acetic acid | Sodium acetate | -2 °C, then room temp. | Not specified |

| Various aliphatic and aromatic amines | Chloroacetyl chloride | Aqueous | Not specified (likely excess amine) | Room temperature | Not specified |

By systematically varying these parameters—solvent, base, temperature, and stoichiometry—the yield and purity of this compound can be significantly enhanced.

Investigation of Alternative Synthetic Pathways

While the reaction of 1-methoxypropan-2-amine with chloroacetyl chloride is the most direct and widely used method for the synthesis of this compound, other potential synthetic strategies could be explored. These alternative pathways might offer advantages in terms of starting material availability, cost, or the avoidance of hazardous reagents.

One possible alternative approach involves the use of a different acylating agent. Instead of the highly reactive and corrosive chloroacetyl chloride, chloroacetic anhydride could be used. This would still result in the formation of the desired amide bond, but the byproduct would be chloroacetic acid, which is less volatile than HCl. The reaction would likely still require a base to neutralize the acidic byproduct.

Another conceivable route could start from a different precursor to the methoxypropylamine side chain. For example, one could envision a pathway where a suitable chloroacetamide derivative is alkylated with a methoxypropyl-containing group. However, this approach is generally less common for the synthesis of simple amides.

Furthermore, advancements in synthetic methodology could open up new avenues. For instance, catalytic methods for amide bond formation that avoid the use of stoichiometric activating agents are an active area of research. While not yet standard for this type of compound, such methods could provide more environmentally friendly alternatives in the future.

Intramolecular reactions of related chloroacetamides have also been studied, leading to different product classes. For example, N-(3-oxoalkyl)chloroacetamides have been shown to undergo intramolecular cyclization under basic conditions to form cis-3,4-epoxypiperidin-2-ones. While this does not produce the target compound, it illustrates that the chloroacetamide functional group can participate in various transformations, suggesting that with a suitably functionalized precursor, intramolecular strategies could potentially be devised to construct related heterocyclic systems.

At present, the reaction between 1-methoxypropan-2-amine and chloroacetyl chloride remains the most practical and established synthetic pathway for this compound. Future research may uncover more efficient or sustainable alternatives.

Stereochemical Considerations and Enantioselective Synthesis of 2 Chloro N 1 Methoxypropan 2 Yl Acetamide

Chiral Center Identification and Stereoisomerism in the 1-methoxypropan-2-yl Group

The chemical structure of 2-chloro-N-(1-methoxypropan-2-yl)acetamide contains a stereogenic center within the N-alkyl substituent. The 1-methoxypropan-2-yl group possesses a chiral carbon atom at the second position (C2). This carbon is bonded to four different substituents: a hydrogen atom, a methyl group (-CH₃), a methoxymethyl group (-CH₂OCH₃), and the nitrogen atom of the acetamide (B32628) group.

Due to this chiral center, the compound can exist as a pair of non-superimposable mirror images known as enantiomers. These are designated as (R)-2-chloro-N-(1-methoxypropan-2-yl)acetamide and (S)-2-chloro-N-(1-methoxypropan-2-yl)acetamide, based on the Cahn-Ingold-Prelog priority rules for the arrangement of substituents around the C2 carbon. An equal mixture of both enantiomers is referred to as a racemic mixture or racemate.

The specific stereoisomer can have a profound impact on the biological activity of a molecule. A notable analogue is the herbicide Metolachlor (B1676510), which is chemically named 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide. nih.govbcpcpesticidecompendium.orgnist.gov The herbicidal activity of Metolachlor resides predominantly in the S-enantiomer, which is marketed as S-Metolachlor. nih.govbcpcpesticidecompendium.org This highlights the importance of controlling the stereochemistry during synthesis.

Enantioselective Synthetic Strategies for N-Alkyl Chloroacetamides

Enantioselective synthesis, also known as asymmetric synthesis, refers to chemical reactions that preferentially produce one enantiomer or diastereomer over others. ddugu.ac.in For N-alkyl chloroacetamides like the title compound, several strategies can be employed to achieve high enantiomeric purity.

One of the most direct methods for asymmetric synthesis is the chiral pool approach. This strategy utilizes readily available, enantiomerically pure starting materials, often derived from natural sources like amino acids or carbohydrates, as building blocks. ddugu.ac.inuvic.ca

For the synthesis of a specific enantiomer of this compound, this approach would involve using an optically pure form of the amine precursor, 1-methoxypropan-2-amine. For instance, to synthesize the (S)-enantiomer of the final product, one would start with (S)-(+)-1-methoxy-2-propylamine. nih.gov The subsequent reaction with chloroacetyl chloride would proceed as a standard N-acylation, preserving the stereochemistry of the chiral center.

Reaction Scheme: (S)-CH₃CH(NH₂)CH₂OCH₃ + ClCOCH₂Cl → (S)-CH₃CH(NHCOCH₂Cl)CH₂OCH₃ + HCl

This method is efficient because the stereochemistry is already established in the starting material, avoiding the need for a resolution step later in the synthesis.

Asymmetric catalysis is a powerful alternative where a small amount of a chiral catalyst directs a reaction to favor the formation of one enantiomer from a prochiral substrate. sigmaaldrich.comchiralpedia.com This approach is highly atom-economical and has revolutionized the production of enantiopure compounds. chiralpedia.comnih.gov

In the context of chloroacetamide synthesis, a chiral catalyst could be used to control the acylation of a prochiral amine or a related substrate. Chiral Lewis acids, for example, can activate the carbonyl group of chloroacetyl chloride, creating an asymmetric environment that forces the nucleophilic attack of the amine to occur preferentially from one face. sigmaaldrich.comscispace.com Similarly, organocatalysis, which uses small, metal-free organic molecules as catalysts, has emerged as a versatile tool for various asymmetric transformations. cardiff.ac.uk While specific catalytic systems for this exact molecule are not widely documented, the principles of asymmetric catalysis are broadly applicable to amide bond formation. scispace.com

| Synthetic Strategy | Principle | Key Requirement | Advantage |

| Chiral Pool | Incorporates a pre-existing chiral center from a starting material into the final product. | Availability of an enantiomerically pure starting material (e.g., (S)-1-methoxypropan-2-amine). | Straightforward, high enantiopurity, predictable stereochemical outcome. |

| Asymmetric Catalysis | A chiral catalyst creates a diastereomeric transition state, lowering the activation energy for the formation of one enantiomer. | An efficient and selective chiral catalyst for the specific reaction (N-acylation). | High efficiency (small amount of catalyst needed), potential for creating new stereocenters. |

Methodologies for Chiral Resolution and Enantiomeric Purity Determination

When a synthesis results in a racemic mixture, a process called chiral resolution is required to separate the enantiomers. wikipedia.org Furthermore, methods are needed to determine the enantiomeric purity or enantiomeric excess (ee) of the product.

Chiral Resolution: A common method for resolving racemic amines or amides is through the formation of diastereomeric salts. wikipedia.org The racemic amide can be derivatized with a chiral resolving agent, such as an enantiomerically pure carboxylic acid (e.g., tartaric acid or mandelic acid). This reaction creates a pair of diastereomers, which, unlike enantiomers, have different physical properties like solubility. wikipedia.orgnih.gov These diastereomeric salts can then be separated by fractional crystallization. After separation, the resolving agent is removed, yielding the individual, pure enantiomers of the original amide. Other resolution techniques include chiral chromatography. nih.govrsc.org

Enantiomeric Purity Determination: Determining the ratio of enantiomers in a sample is crucial. Several analytical techniques are available:

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase (CSP) can physically separate the two enantiomers, allowing for their quantification. nih.govthieme-connect.deresearchgate.net

NMR Spectroscopy: While enantiomers have identical NMR spectra in an achiral solvent, their spectra can be differentiated by using a chiral solvating agent (CSA) or a chiral derivatizing agent. libretexts.orglibretexts.org

Chiral Solvating Agents (CSAs): These agents form transient diastereomeric complexes with the enantiomers, leading to small but measurable differences in the chemical shifts of their respective nuclei. libretexts.org

Chiral Derivatizing Agents: The sample is reacted with an enantiomerically pure derivatizing agent (e.g., Mosher's acid chloride) to form a stable pair of diastereomers. acs.org These diastereomers will exhibit distinct signals in the NMR spectrum, and the ratio of their integration values corresponds directly to the enantiomeric ratio of the original sample. libretexts.org

Conformational Analysis of Stereoisomers and Diastereomers

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that result from rotation about single bonds. For chiral amides like this compound, this analysis is particularly important for understanding their structure-activity relationships.

The rotation around the amide (C-N) bond is significantly restricted due to the partial double bond character, which can lead to the existence of distinct rotational isomers, or rotamers. acs.org For a chiral amide, the presence of the stereocenter influences the preferred conformation. The different steric and electronic interactions between the substituents on the chiral center and the rest of the amide moiety result in different energy levels for various possible conformations. researchgate.netresearchgate.net

The major, low-energy conformation of a chiral amide can be predicted and studied using computational modeling and spectroscopic techniques, primarily NMR. researchgate.netnih.gov For instance, in analogues like Mosher's amides, a model is used where the methine proton of the amine moiety, the amide carbonyl group, and other key groups adopt a predictable coplanar arrangement. nih.gov By analyzing the chemical shifts in the ¹H NMR spectrum, particularly the shielding or deshielding effects on the substituents of the chiral group, the absolute configuration of the molecule can often be inferred based on its preferred conformation in solution. acs.orgresearchgate.net The analysis of these diastereomeric species and their conformational preferences provides fundamental insights into the stereochemical properties of the molecule. researchgate.net

Chemical Reactivity and Transformation Mechanisms of 2 Chloro N 1 Methoxypropan 2 Yl Acetamide

Reactivity of the α-Chloro Moiety

The α-chloro acetyl group is the most reactive site within the 2-chloro-N-(1-methoxypropan-2-yl)acetamide molecule. The presence of an adjacent electron-withdrawing carbonyl group activates the α-carbon, making the chlorine atom a good leaving group in nucleophilic substitution reactions.

Nucleophilic Substitution Reactions (SN1 and SN2 Mechanisms)

The chlorine atom on the α-carbon is readily displaced by a variety of nucleophiles. researchgate.netresearchgate.net The chemical reactivity of 2-chloroacetamides is largely defined by this easy replacement of the chlorine atom by oxygen, nitrogen, or sulfur nucleophiles. researchgate.netresearchgate.net

Kinetic studies and reaction product analyses of similar α-chloroacetanilide herbicides strongly support an intermolecular bimolecular nucleophilic substitution (SN2) mechanism for these reactions. acs.org The SN2 pathway is characterized by a single transition state where the nucleophile attacks the carbon atom at the same time as the chloride ion departs. This mechanism is favored for primary and secondary alkyl halides, like the one present in this compound. Factors supporting the SN2 mechanism include the second-order nature of the reaction kinetics and the influence of steric hindrance on reactivity. acs.orgacs.org For instance, base-catalyzed hydrolysis often proceeds through an intermolecular SN2 reaction to yield the corresponding hydroxy-substituted derivative. acs.orgnih.gov

While the SN2 mechanism is predominant, an SN1 pathway, which involves the formation of a carbocation intermediate, is generally not favored for this type of primary chloro-substituted carbon. However, under specific conditions that could stabilize a carbocation, its contribution cannot be entirely ruled out. The enantioenriched forms of α-chloroamides are valuable building blocks in synthesis, as the chloride can readily undergo SN2 reactions to afford α-amino and α-oxyamides with an inversion of stereochemistry. nih.gov

| Nucleophile Type | Example Nucleophile | Product Type | Predominant Mechanism |

|---|---|---|---|

| Oxygen | Hydroxide (B78521) (OH⁻) | α-Hydroxy amide | SN2 acs.org |

| Oxygen | Alkoxide (RO⁻) | α-Alkoxy amide | SN2 |

| Nitrogen | Ammonia (NH₃) | α-Amino amide | SN2 nih.gov |

| Nitrogen | Azide (N₃⁻) | α-Azido amide | SN2 nih.gov |

| Sulfur | Thiolate (RS⁻) | α-Thioether amide | SN2 researchgate.net |

Dehydrochlorination Pathways

Dehydrochlorination is an elimination reaction that involves the removal of a hydrogen atom and a chlorine atom from adjacent carbons to form a double bond. In this compound, this would involve the removal of the chlorine from the α-carbon and a hydrogen atom from the carbonyl-adjacent methyl group, which is not possible. However, dehydrochlorination can occur if there is a hydrogen on the carbon adjacent to the chloro-substituted carbon. In the context of related compounds, photolytic dehydrochlorination of N-chloro-N-alkyl amides has been observed, leading to the formation of N-(α-methoxyalkyl) amides, though this involves an N-Cl bond rather than a C-Cl bond. acs.org For α-chloro amides, base-induced elimination is a potential pathway, but it requires a proton on the β-carbon, which is absent in this specific molecule's chloroacetyl group. Therefore, this pathway is not a primary transformation route for this compound itself.

Transformations Involving the Amide Functional Group

The amide functional group in this compound is relatively stable but can undergo transformations under specific, often forceful, conditions.

Hydrolysis Pathways of the Amide Bond

Amide hydrolysis is the cleavage of the amide bond to form a carboxylic acid and an amine. This reaction can be catalyzed by either acid or base. pearson.com

Acid-Catalyzed Hydrolysis : Under strong acidic conditions and elevated temperatures, the amide bond can be cleaved. acs.org The mechanism involves the initial protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. This leads to the formation of a tetrahedral intermediate, which then breaks down to yield the carboxylic acid (2-chloroacetic acid) and the corresponding amine (1-methoxypropan-2-amine). Studies on related chloroacetamides show that under acidic conditions, both amide and ether group cleavage can occur. acs.orgnih.gov

Base-Catalyzed Hydrolysis : Saponification, or base-catalyzed hydrolysis, involves the direct attack of a hydroxide ion on the carbonyl carbon. scispace.com This reaction is generally slower than acid-catalyzed hydrolysis and requires more stringent conditions, such as high temperatures. The process yields the carboxylate salt (2-chloroacetate) and the amine (1-methoxypropan-2-amine). For some chloroacetamides, base-mediated amide cleavage is a competing pathway to the SN2 substitution of the chloride by hydroxide. acs.orgnih.gov

The specific structure of the substituents on the amide nitrogen can significantly influence the rate and mechanism of hydrolysis. acs.orgnih.gov

| Condition | Products | Notes |

|---|---|---|

| Acidic (e.g., H₃O⁺, heat) | 2-Chloroacetic acid + 1-Methoxypropan-2-amine | Ether linkage may also cleave under these conditions. acs.org |

| Basic (e.g., NaOH, heat) | 2-Chloroacetate + 1-Methoxypropan-2-amine | Competes with SN2 substitution at the α-carbon. nih.gov |

N-Alkylation and N-Acylation Reactions

As a secondary amide, the nitrogen atom in this compound bears a hydrogen atom that can potentially be substituted.

N-Alkylation : This involves replacing the hydrogen on the amide nitrogen with an alkyl group. Direct alkylation of amides is often difficult because the amide nitrogen is not strongly nucleophilic due to resonance delocalization of its lone pair of electrons with the carbonyl group. However, the reaction can be achieved under specific conditions. For example, the amide can first be deprotonated with a strong base to form a more nucleophilic amide anion, which can then react with an alkyl halide. organic-chemistry.org Catalytic methods using transition metals have also been developed for the N-alkylation of amides with alcohols. researchgate.net

N-Acylation : This reaction would involve replacing the hydrogen on the amide nitrogen with an acyl group, forming an imide. Similar to N-alkylation, this process typically requires activation, as the amide nitrogen is a poor nucleophile. researchgate.net The reaction can be facilitated by converting the amide to its conjugate base or by using highly reactive acylating agents under specific catalytic conditions.

Mechanisms of Degradation in Abiotic Systems

The environmental fate of this compound in abiotic systems is primarily governed by its interaction with sunlight, as it is relatively stable to hydrolysis under typical environmental pH conditions. psu.eduacs.org Abiotic degradation mechanisms play a significant role in the transformation of this compound in aqueous environments and on soil surfaces. nih.gov

Photodegradation, or photolysis, is a key abiotic process contributing to the transformation of this compound. psu.edu This process involves the breakdown of the molecule upon the absorption of light energy, particularly sunlight. While sunlight-induced photodegradation is faster than chemical degradation in dark conditions, it is still considered a relatively slow process. acs.org The effectiveness of photolysis is highest when the compound is present on the soil surface; if it is incorporated into the soil, degradation via photolysis is minimal. psu.edu

The primary photochemical reactions involved in the degradation of this compound include:

Dechlorination and Dehydrochlorination : A common initial step is the cleavage of the carbon-chlorine (C-Cl) bond, which leads to the removal of the chlorine atom. researchgate.net

Hydroxylation : The substitution of the chlorine atom with a hydroxyl (-OH) group. psu.eduresearchgate.net

Cyclization : An internal rearrangement following dehydrochlorination can lead to the formation of a morpholine (B109124) ring structure. acs.orgresearchgate.net One of the major degradation products identified is 4-(2-ethyl-6-methylphenyl)-5-methyl-3-morpholine. psu.edu

N-dealkylation : The removal of alkyl groups from the nitrogen atom. acs.org

Demethylation and Oxoquinoline Formation : These are other noted transformation pathways during photolysis in water. psu.edu

These reactions result in several dechlorinated photoproducts. acs.orgresearchgate.net After 40 days of sunlight irradiation in one study, these products accounted for 18% of the initial amount of the parent compound. acs.org The rate of photolytic degradation can be influenced by environmental factors. For instance, the presence of dissolved organic matter (DOM) in water can slow the process, potentially doubling or tripling the compound's half-life. acs.org Conversely, substances like nitrates can accelerate degradation rates. researchgate.netrsc.org

Table 1: Identified Photodegradation Products of this compound

| Product Type | Transformation Pathway | Reference |

|---|---|---|

| Dechlorinated Product | Dechlorination / Dehalogenation | psu.eduacs.orgresearchgate.net |

| Hydroxylated Product | Hydroxylation | psu.eduacs.orgresearchgate.net |

| 4-(2-ethyl-6-methylphenyl)-5-methyl-3-morpholine | Dehydrochlorination followed by cyclization | psu.eduresearchgate.net |

| N-dealkylated Product | N-dealkylation | acs.org |

| Oxoquinoline Product | Oxoquinoline Formation | psu.edu |

The persistence of this compound, measured by its half-life (the time it takes for 50% of the compound to degrade), varies significantly with the environmental medium and conditions.

Table 2: Photolytic Half-Life of this compound in Different Media

| Medium | Condition | Half-Life | Reference |

|---|---|---|---|

| Water (Aqueous) | Natural Sunlight | 70 days | epa.gov |

| Lake Water | Summer Sunlight (40° N Latitude) | 22 days | acs.orgresearchgate.net |

| Lake Water | Winter Sunlight (40° N Latitude) | 205 days | acs.org |

| Soil Surface | Natural Sunlight | 8 days | psu.eduepa.gov |

| Soil (General) | Sunlight | 8-22 days | nih.gov |

This compound exhibits considerable thermal stability. Scientific literature indicates the compound is stable at temperatures up to approximately 275-300°C. nih.gov Under typical environmental temperatures, thermal degradation is not considered a significant pathway for its decomposition.

Research investigating the effects of elevated temperatures (up to 40°C) on this compound found that temperature alone did not significantly alter its stability or cytotoxicity. nih.gov This is in contrast to other related chloroacetanilide herbicides like acetochlor (B104951) and alachlor, which showed increased degradation at 40°C. nih.gov While combined exposure to elevated temperature and UV radiation has been shown to enhance the degradation of some chloroacetanilides, specific thermal decomposition pathways and products for this compound under environmentally relevant conditions are not extensively documented. nih.gov The high stability of the molecule suggests that significant thermal decomposition would only occur under high-temperature conditions, such as those found in industrial processes or incineration.

Spectroscopic and Structural Elucidation Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds by probing the magnetic properties of atomic nuclei.

Analysis of one-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra allows for the assignment of every hydrogen and carbon atom within the molecule. The expected chemical shifts (δ) are influenced by the electronic environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment. The integration of these signals corresponds to the number of protons, and the splitting patterns (multiplicity) reveal adjacent, non-equivalent protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides a signal for each unique carbon atom. Due to the low natural abundance of ¹³C, proton-carbon coupling is typically decoupled, resulting in singlet peaks for each carbon environment.

The following table outlines the predicted ¹H and ¹³C NMR spectral data for 2-chloro-N-(1-methoxypropan-2-yl)acetamide, based on analyses of similar chloroacetamides and methoxypropyl moieties.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ (on propane) | ~1.2 | Doublet (d) | ~18 |

| CH₃ (methoxy) | ~3.3 | Singlet (s) | ~59 |

| CH₂ (methoxy) | ~3.4 | Multiplet (m) | ~75 |

| CH (on propane) | ~4.1 | Multiplet (m) | ~48 |

| CH₂ (chloroacetyl) | ~4.0 | Singlet (s) | ~43 |

| C=O (amide) | - | - | ~166 |

| N-H (amide) | ~6.5-7.5 | Broad Singlet (br s) | - |

Note: Predicted values are based on standard chemical shift tables and data from analogous compounds. Actual experimental values may vary based on solvent and other conditions.

Two-dimensional (2D) NMR experiments are crucial for unambiguously confirming the molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show a cross-peak between the CH proton and both the CH₃ and CH₂ protons of the methoxypropan-2-yl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbon atoms they are attached to. This technique would be used to definitively assign each proton signal to its corresponding carbon signal in the table above. For example, the singlet at ~4.0 ppm would correlate with the carbon signal at ~43 ppm, confirming them as the chloroacetyl CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). This is vital for connecting the different fragments of the molecule. Key expected correlations would include:

The amide proton (N-H) showing a correlation to the carbonyl carbon (C=O) and the CH of the propane (B168953) group.

Protons of the chloroacetyl CH₂ group showing a correlation to the carbonyl carbon.

The methoxy (B1213986) CH₃ protons showing a correlation to the methoxy CH₂ carbon.

Vibrational Spectroscopy Applications

Vibrational spectroscopy techniques, such as FTIR and Raman, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. The resulting spectrum displays characteristic absorption bands for different functional groups. For this compound, the key functional groups (amide, ether, alkyl halide) would produce distinct signals.

The table below lists the expected characteristic FTIR absorption bands.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | Secondary Amide | 3350 - 3250 |

| C-H Stretch | Aliphatic (sp³) | 3000 - 2850 |

| C=O Stretch (Amide I) | Secondary Amide | 1680 - 1640 |

| N-H Bend (Amide II) | Secondary Amide | 1570 - 1515 |

| C-O Stretch | Ether | 1150 - 1085 |

| C-Cl Stretch | Alkyl Halide | 850 - 550 |

Data derived from characteristic infrared absorption frequencies for organic functional groups. For example, the FTIR spectrum of the related compound 2-chloro-N-(4-methoxyphenyl)acetamide shows a strong N-H amide stretch at 3292 cm⁻¹ and a C=O amide stretch at 1660 cm⁻¹ spectrabase.com.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns. The molecular formula C₆H₁₂ClNO₂ gives a molecular weight of approximately 165.62 g/mol .

In an electron ionization (EI) mass spectrum, the molecule is expected to show a molecular ion peak (M⁺) at m/z 165. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak would be observed at m/z 167 with about one-third the intensity of the M⁺ peak.

Common fragmentation pathways for chloroacetamides include:

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group, which could lead to the loss of the chloromethyl radical (•CH₂Cl), resulting in a fragment ion.

Cleavage of the C-Cl bond: Loss of a chlorine radical to give a fragment at [M-35]⁺.

Fragmentation of the N-alkyl chain: Cleavage at the C-N bond or within the methoxypropyl group can lead to various smaller fragment ions, helping to confirm the structure of this substituent.

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are essential for assessing the purity of this compound and for separating it from any potential isomers or impurities that may be present from its synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the compound would be separated from other components in a mixture based on its boiling point and affinity for the stationary phase of the chromatographic column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for its identification.

Following separation by GC, the compound would be introduced into a mass spectrometer. The resulting mass spectrum would provide a fragmentation pattern that serves as a "molecular fingerprint," which can be compared to a library of known spectra for confirmation of its identity. The combination of retention time and mass spectrum provides a high degree of certainty in the identification of the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and versatile analytical technique that is also well-suited for the analysis of this compound. This method is particularly useful for compounds that may not be sufficiently volatile or thermally stable for GC-MS.

In LC-MS, the compound is first separated by high-performance liquid chromatography (HPLC) based on its polarity and interactions with the stationary and mobile phases. Reversed-phase HPLC, with a nonpolar stationary phase and a polar mobile phase, would likely be an effective method for the separation of this moderately polar molecule. Following chromatographic separation, the analyte is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, to generate ions for mass analysis. LC-MS can provide information on the molecular weight and structure of the compound, as well as quantify its presence in a sample.

In-Depth Computational Analysis of this compound Remains Undocumented in Scientific Literature

A thorough review of scientific databases and computational chemistry literature reveals a significant gap in the specific theoretical analysis of the chemical compound this compound. While computational methods are extensively applied to characterize related chloroacetamide and acetamide (B32628) derivatives, dedicated studies outlining the quantum chemical properties, molecular dynamics, and reaction mechanisms for this particular molecule are not publicly available.

Computational chemistry serves as a powerful tool in modern chemical research, providing deep insights into molecular structure, reactivity, and properties that can be difficult or impossible to ascertain through experimental means alone. Methodologies such as Density Functional Theory (DFT), molecular dynamics (MD) simulations, and ab initio calculations are standard practice for predicting molecular geometries, electronic structures, and spectroscopic signatures.

Despite the prevalence of these techniques, specific and detailed computational studies focused exclusively on this compound have not been published in peer-reviewed journals or deposited in accessible research databases. Research is available for analogous structures, which demonstrates the application of the very theoretical principles requested for this article. For instance, studies on compounds like 2-chloro-N-(methoxyphenyl)acetamide have successfully employed DFT to analyze molecular geometry and intermolecular interactions. researchgate.net Similarly, computational investigations of other N-substituted acetamides have provided valuable data on their electronic properties and potential biological activities. researchgate.netasianresassoc.org

The absence of such specific data precludes a detailed discussion on the following topics for this compound:

Computational and Theoretical Chemistry Studies of 2 Chloro N 1 Methoxypropan 2 Yl Acetamide

Reaction Mechanism Elucidation:Computational analyses of its transition states for any potential chemical reactions are not available in the literature.

While the framework for such a computational study is well-established, the actual research and dissemination of findings for 2-chloro-N-(1-methoxypropan-2-yl)acetamide have yet to be undertaken and published. This highlights a specific area where future research could contribute to a more complete understanding of the structure-property relationships within the broader class of chloroacetamide compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Chemical Reactivity (Excluding Biological Activity)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the activity of a chemical compound based on its molecular structure. In the context of chemical reactivity, QSAR models can be invaluable tools for predicting the reaction rates and mechanisms of compounds without the need for extensive and time-consuming experimental procedures. This section focuses on the application of QSAR modeling to understand and predict the chemical reactivity of this compound, with a strict exclusion of any biological activity.

The reactivity of this compound is largely governed by the presence of the electrophilic carbonyl carbon and the leaving group potential of the chlorine atom. A QSAR model for the chemical reactivity of this compound and its analogs would typically involve the calculation of various molecular descriptors that quantify specific structural and electronic features of the molecules. These descriptors are then correlated with an experimentally determined measure of reactivity, such as a reaction rate constant (k).

Molecular Descriptors for Reactivity

A variety of molecular descriptors can be calculated using computational chemistry methods to build a robust QSAR model. For a series of compounds related to this compound, the following descriptors would be particularly relevant for modeling chemical reactivity:

Electronic Descriptors: These descriptors provide insights into the electron distribution within the molecule.

Highest Occupied Molecular Orbital (HOMO) Energy (EHOMO): Represents the ability of a molecule to donate electrons. A higher EHOMO suggests greater reactivity towards electrophiles.

Lowest Unoccupied Molecular Orbital (LUMO) Energy (ELUMO): Indicates the ability of a molecule to accept electrons. A lower ELUMO suggests greater reactivity towards nucleophiles.

HOMO-LUMO Gap (ΔE): The difference between ELUMO and EHOMO is an indicator of molecular stability. A smaller gap suggests higher reactivity.

Mulliken Atomic Charges: The partial charges on specific atoms, such as the carbonyl carbon and the chlorine atom, can directly relate to their susceptibility to nucleophilic attack.

Steric Descriptors: These descriptors quantify the three-dimensional shape and size of the molecule.

Molecular Volume (V): The total volume occupied by the molecule.

Surface Area (SA): The total surface area of the molecule.

Sterimol Parameters (L, B1, B5): These parameters describe the dimensions of substituents and can be used to quantify steric hindrance around the reaction center.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule.

Wiener Index (W): A distance-based index that reflects the branching of the molecular skeleton.

Connectivity Indices (χ): These indices describe the degree of branching and connectivity in a molecule.

Hypothetical QSAR Study of this compound and Analogs

To illustrate the development of a QSAR model, let us consider a hypothetical study on a series of N-substituted 2-chloroacetamides, including this compound. The goal of this hypothetical study is to predict the rate constant (log k) for the nucleophilic substitution reaction with a common nucleophile.

Table 1: Hypothetical Data for QSAR Modeling of N-substituted 2-chloroacetamides

| Compound | Substituent (R) | log k (Experimental) | ELUMO (eV) | Mulliken Charge on Carbonyl C | Molecular Volume (ų) |

| 1 | -CH(CH₃)CH₂OCH₃ | -3.50 | -0.85 | +0.65 | 150.2 |

| 2 | -CH₃ | -2.80 | -0.75 | +0.68 | 95.8 |

| 3 | -CH₂CH₃ | -3.05 | -0.78 | +0.67 | 110.5 |

| 4 | -CH(CH₃)₂ | -3.80 | -0.82 | +0.66 | 125.1 |

| 5 | -C(CH₃)₃ | -4.50 | -0.88 | +0.64 | 140.0 |

This data is purely hypothetical and for illustrative purposes only.

Using the hypothetical data in Table 1, a multiple linear regression (MLR) analysis could be performed to derive a QSAR equation. A possible equation could take the form:

log k = β₀ + β₁ * ELUMO + β₂ * qC=O + β₃ * V

Where:

log k is the predicted reaction rate constant.

ELUMO is the energy of the lowest unoccupied molecular orbital.

qC=O is the Mulliken charge on the carbonyl carbon.

V is the molecular volume.

β₀, β₁, β₂, and β₃ are the regression coefficients determined from the statistical analysis.

The quality of the QSAR model would be assessed using statistical parameters such as the coefficient of determination (R²), the cross-validated coefficient of determination (Q²), and the root mean square error (RMSE). A high R² and Q² (typically > 0.6) and a low RMSE would indicate a robust and predictive model.

This QSAR model could then be used to predict the chemical reactivity of other, untested N-substituted 2-chloroacetamides, thereby guiding synthetic efforts and providing insights into the factors that govern their reactivity.

Chemical Derivatization and Functionalization Studies

Modification of the Chloroacetamide Moiety

The chloroacetamide group is a key reactive center in the molecule, primarily due to the electrophilic nature of the carbon atom bearing the chlorine. This facilitates a variety of chemical transformations.

The chlorine atom in the chloroacetamide moiety is a good leaving group and can be readily displaced by a variety of nucleophiles through a nucleophilic substitution reaction. This reactivity is a cornerstone for the synthesis of a wide array of derivatives.

Halogen Exchange: While less common, the chlorine atom can be exchanged for other halogens, such as bromine or iodine, typically through reactions like the Finkelstein reaction. This involves treating the chloroacetamide with an alkali metal halide (e.g., NaI or KBr) in a suitable solvent like acetone. The resulting haloacetamide derivatives can exhibit altered reactivity, with the C-I bond being more labile than the C-Cl bond, making them useful intermediates for further functionalization.

Nucleophilic Substitution with Oxygen, Nitrogen, and Sulfur Nucleophiles: A broad spectrum of nucleophiles can be employed to displace the chloride and form new C-O, C-N, and C-S bonds. The chemical reactivity of N-aryl 2-chloroacetamides demonstrates the ease of replacement of the chlorine atom by various nucleophiles researchgate.net. This principle is directly applicable to 2-chloro-N-(1-methoxypropan-2-yl)acetamide.

Oxygen Nucleophiles: Alkoxides, phenoxides, and carboxylates can react to form the corresponding ethers and esters. For instance, reaction with sodium methoxide would yield 2-methoxy-N-(1-methoxypropan-2-yl)acetamide.

Nitrogen Nucleophiles: Primary and secondary amines, as well as ammonia, can displace the chlorine to form N-substituted glycine amides. These reactions are fundamental in the synthesis of compounds with potential biological activity.

Sulfur Nucleophiles: Thiolates are excellent nucleophiles and react readily to form thioethers. For example, reaction with sodium thiomethoxide would produce N-(1-methoxypropan-2-yl)-2-(methylthio)acetamide.

The general scheme for these reactions can be represented as follows:

Cl-CH₂-C(=O)N(CH(CH₃)CH₂OCH₃) + Nu⁻ → Nu-CH₂-C(=O)N(CH(CH₃)CH₂OCH₃) + Cl⁻

Where Nu⁻ represents a generic nucleophile.

A study on the synthesis of N-aryl 2-chloroacetamides highlights their chemical reactivity towards various types of nucleophiles, which can be extrapolated to the target compound researchgate.net.

The carbon-chlorine bond in this compound can be cleaved through reductive dehalogenation to yield the corresponding acetamide (B32628), N-(1-methoxypropan-2-yl)acetamide. This transformation removes the reactive electrophilic site and can be useful for creating control compounds in biological assays or as a final step in a synthetic sequence.

Several methods can be employed for this reduction:

Catalytic Hydrogenation: This is a common method involving the use of a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere.

Metal/Acid Systems: Active metals like zinc or iron in the presence of an acid (e.g., acetic acid) can also effect the reduction.

Hydride Reagents: While powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also reduce the amide functionality, milder hydride sources might be selective for the C-Cl bond.

Zero-Valent Iron Nanoparticles: A study has demonstrated the efficient reductive dechlorination of chloroacetamides using sodium borohydride catalyzed by zero-valent iron nanoparticles (ZVI-NPs) mdpi.com. This method offers a potentially environmentally benign approach to the dehalogenation of such compounds mdpi.com.

The general reaction is:

Cl-CH₂-C(=O)N(CH(CH₃)CH₂OCH₃) + [H] → CH₃-C(=O)N(CH(CH₃)CH₂OCH₃) + HCl

Where [H] represents a reducing agent.

Derivatization of the N-Alkyl Side Chain

The N-alkyl side chain, with its ether linkage and propyl group, presents additional opportunities for chemical modification, allowing for the fine-tuning of properties such as lipophilicity and metabolic stability.

Ethers are generally stable, but the ether bond in the N-alkyl side chain can be cleaved under specific and often harsh conditions, typically involving strong acids wikipedia.orgmasterorganicchemistry.comlibretexts.orglibretexts.org.

Ether Cleavage: The cleavage of ethers with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) is a classic organic transformation masterorganicchemistry.comlibretexts.orglibretexts.org. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion masterorganicchemistry.comlibretexts.orglibretexts.org. Depending on the substitution pattern of the ether, the cleavage can occur through an Sₙ1 or Sₙ2 mechanism wikipedia.orglibretexts.orglibretexts.org. In the case of the 1-methoxypropan-2-yl group, the reaction with HBr or HI would likely lead to a mixture of products, including the corresponding alcohol and alkyl halides, due to the presence of both primary and secondary carbons adjacent to the ether oxygen.

For example, cleavage could potentially yield N-(1-hydroxypropan-2-yl)acetamide and methyl halide, or N-(1-halopropan-2-yl)acetamide and methanol. The regioselectivity of the cleavage would depend on the specific reaction conditions and the relative steric hindrance at the two carbon atoms flanking the ether oxygen.

Transalkylation: While less common for simple alkyl ethers, transalkylation reactions involve the exchange of the alkyl group of the ether. This would typically require specific catalysts and reaction conditions and is not a generally facile transformation for this type of substrate.

Direct functionalization of the saturated alkyl groups of the propan-2-yl moiety is generally challenging due to the inertness of C-H bonds. Such transformations would typically require more advanced synthetic methods, such as free-radical halogenation or directed C-H activation. These methods often suffer from a lack of selectivity and may not be practical for targeted derivatization of this specific compound. However, in the context of metabolism, enzymatic hydroxylation at these positions can occur, leading to the formation of alcohol metabolites.

Synthesis of Analogues with Altered Chemical Properties or Reactivity Profiles

The synthesis of analogues of this compound can be achieved by modifying the synthetic route used to prepare the parent compound. The core structure is typically assembled by reacting an appropriate amine with chloroacetyl chloride. By varying the structure of the starting amine, a wide range of analogues can be accessed.

For instance, the synthesis of the related herbicide Metolachlor (B1676510) involves the reaction of 2-ethyl-6-methyl-N-(1'-methoxy-propyl-2-yl) aniline with chloroacetyl chloride . By analogy, one could synthesize analogues of this compound with different substituents on the nitrogen atom.

Table of Potential Analogues and their Synthetic Precursors:

| Analogue Name | Precursor Amine | Desired Property Change |

| 2-chloro-N-(1-ethoxypropan-2-yl)acetamide | 1-ethoxypropan-2-amine | Increased lipophilicity |

| 2-chloro-N-(1-isopropoxypropan-2-yl)acetamide | 1-isopropoxypropan-2-amine | Increased steric bulk |

| 2-chloro-N-(1-hydroxypropan-2-yl)acetamide | 1-aminopropan-2-ol | Increased polarity, potential for further functionalization |

| 2-chloro-N-(1-(methylthio)propan-2-yl)acetamide | 1-(methylthio)propan-2-amine | Introduction of a sulfur atom, potential for altered biological activity |

The synthesis of these precursor amines would be a key step in generating a library of analogues for further study. For example, 1-alkoxypropan-2-amines can be synthesized from 1-aminopropan-2-ol by Williamson ether synthesis, followed by appropriate protecting group manipulations if necessary.

By systematically modifying each part of the this compound molecule, researchers can explore the chemical space around this compound to develop new derivatives with tailored properties and reactivity profiles.

Exploration of Complex Molecular Architectures Incorporating the this compound Scaffold

The versatile chemical reactivity of this compound makes it a valuable building block for the synthesis of more complex molecular architectures. Its utility is notably demonstrated in the production of agrochemicals, particularly herbicides. The chloroacetamide functional group serves as a key reactive site for introducing the rest of the molecular framework, leading to the creation of larger, more complex, and functionally specific compounds.

A prominent example of a complex molecule built upon the this compound scaffold is the widely used herbicide, Metolachlor. wikipedia.orgresearchgate.net Metolachlor is an aniline derivative and a member of the chloroacetanilide family of herbicides, recognized for its high efficacy against grasses. wikipedia.org The synthesis of Metolachlor showcases the role of this compound as a crucial intermediate.

The production of Metolachlor involves a multi-step synthesis. A key step in this process is the acylation of a secondary amine with chloroacetyl chloride to form the chloroacetamide moiety. wikipedia.org Specifically, the synthesis involves the condensation of 2-ethyl-6-methylaniline with methoxyacetone, followed by hydrogenation of the resulting imine to yield predominantly the S-stereoisomeric amine. This amine is then acetylated with chloroacetyl chloride to produce Metolachlor. wikipedia.org

The chemical structure of Metolachlor reveals the incorporation of the this compound scaffold into a larger, more complex molecule. Due to restricted rotation around the aryl-C to N bond, a consequence of the steric hindrance from the 2,6-disubstituted aniline, Metolachlor exists as a mixture of atropisomers. wikipedia.org

The development of stereoselective synthesis methods has led to the production of (S)-Metolachlor, which exhibits the majority of the herbicidal activity. arkat-usa.orgmsu.edu This has allowed for the application of the herbicide at reduced rates with the same biological effect. msu.edu The synthesis of (S)-Metolachlor often involves asymmetric hydrogenation, a testament to the advanced chemical strategies employed to construct these complex molecules from simpler building blocks like this compound. msu.edugoogle.com

The reactivity of the chlorine atom in the chloroacetamide group is central to its role in synthesizing complex structures. This chlorine atom is susceptible to nucleophilic substitution, allowing for the attachment of various other molecular fragments. researchgate.net This reactivity has been exploited in the synthesis of various heterocyclic compounds, further demonstrating the utility of chloroacetamides as scaffolds in medicinal and agricultural chemistry. researchgate.netscilit.comuomustansiriyah.edu.iq For instance, 2-chloro-N-arylacetamides can react with nucleophiles such as thiosemicarbazide, semicarbazide, or thiourea to form intermediates that can be further cyclized to yield complex heterocyclic structures like β-lactams. researchgate.netuomustansiriyah.edu.iq

The table below summarizes the key reactants and the resulting complex molecule in the synthesis of Metolachlor.

| Reactant 1 | Reactant 2 | Product |

| N-(1-methoxypropan-2-yl)-2,6-dimethylaniline | Chloroacetyl chloride | Metolachlor |

Further research into the derivatization of the this compound scaffold continues to yield novel compounds with potential applications in various fields of chemistry. The fundamental reactivity of the chloroacetamide group ensures its continued importance as a versatile building block for constructing intricate molecular architectures.

Environmental Chemical Transformation Mechanisms

Pathways of Chemical Degradation in Environmental Matrices (e.g., Soil, Water)

Hydrolytic Degradation Mechanisms

Hydrolysis is a significant abiotic degradation pathway for chloroacetamide herbicides. The rate and products of hydrolysis are highly dependent on the pH of the surrounding medium. For the closely related compound metolachlor (B1676510), base-catalyzed hydrolysis has been shown to proceed via an intermolecular SN2 (bimolecular nucleophilic substitution) reaction. ub.edu This mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbon atom bearing the chlorine atom, leading to the displacement of the chloride ion and the formation of a hydroxylated derivative.

Under acidic conditions, the degradation of chloroacetamides can be more complex, potentially involving both amide and ether group cleavage. semanticscholar.org For metolachlor, at neutral pH and elevated temperatures, a morpholinone derivative has been identified as a degradation product. ub.edu The formation of this product is proposed to occur through two possible pathways: either through SN2 demethylation at the ether group followed by intramolecular cyclization or via the hydrolysis to the hydroxylated intermediate, which then undergoes nucleophilic substitution at the ether C-O bond to form the ring structure. ub.edu

The table below summarizes the key hydrolytic degradation products of metolachlor, which are anticipated to be analogous for 2-chloro-N-(1-methoxypropan-2-yl)acetamide.

Table 1: Key Hydrolytic Degradation Products of Metolachlor

| Product Name | Formation Condition | Proposed Mechanism |

|---|---|---|

| Hydroxy-metolachlor (HMETO) | Alkaline pH | SN2 nucleophilic substitution |

| Morpholinone derivative | Neutral pH (elevated temp.), Alkaline pH | Intramolecular cyclization |

Phototransformation Pathways

Phototransformation, or photodegradation, is another critical abiotic process that contributes to the breakdown of this compound, particularly in sunlit surface waters and on soil surfaces. The primary photochemical event for chloroacetamide herbicides is often the photoinduced breaking of the carbon-chlorine (C-Cl) bond. chemrxiv.org This initial step generates a reactive radical intermediate, which can then undergo further reactions, such as hydroxylation in the presence of hydroxyl radicals (•OH). chemrxiv.org

Studies on metolachlor have shown that its phototransformation leads to a variety of products resulting from dechlorination and subsequent molecular rearrangements. The kinetics and thermodynamics of the reaction between hydroxyl radicals and the radicals of S-metolachlor have been investigated through electronic structure calculations, confirming the favorability of hydroxylation product formation. chemrxiv.org

Sorption Mechanisms and Adsorbent-Adsorbate Interactions

Sorption to soil and sediment particles is a key process that influences the mobility and bioavailability of this compound in the environment. The primary adsorbents for acetanilide (B955) herbicides in soil are soil organic matter (SOM) and clay minerals. usda.gov

The interaction between the herbicide and SOM is often the dominant sorption mechanism. For neutral pesticides like this compound, adsorption to SOM is primarily governed by partitioning. mdpi.com Hydrogen bonding can also play a role, occurring between the functional groups of the herbicide and the carboxylic and phenolic groups present in humic and fulvic acids within the SOM. mdpi.comicm.edu.pl

Clay minerals also contribute to the sorption of chloroacetamide herbicides. The adsorption on clay surfaces can be influenced by the type of clay mineral and the exchangeable cations present. usda.gov For metolachlor, adsorption on montmorillonite (B579905) clays (B1170129) has been observed, with the degree of adsorption being dependent on the specific cation saturating the clay. usda.gov Interactions can include weak van der Waals forces and potentially hydrogen bonding between the herbicide molecule and the clay surface. In soils with a high ratio of mineral to organic carbon, clay minerals can become the primary sorbents. mdpi.com The complexation of clay minerals with humic acid can, however, reduce the available surfaces for herbicide adsorption. usda.govmdpi.com

Identification and Characterization of Abiotic Transformation Products

The abiotic degradation of this compound leads to the formation of various transformation products (TPs). While specific TPs for the title compound are not extensively documented, studies on the analogous compound S-metolachlor have identified several key degradates.

Common abiotic transformation products of S-metolachlor, which can be inferred for this compound, are formed through dechlorination, hydroxylation, and oxidation of the side chains. These include the ethanesulfonic acid (ESA) and oxanilic acid (OA) derivatives, which are frequently detected in environmental samples. nih.govusgs.gov Although these are major products of microbial degradation, abiotic pathways can also contribute to their formation. Other identified abiotic TPs of metolachlor include CGA-51202, CGA-50720, CGA-41638, and CGA-37735.

The identification and characterization of these transformation products are typically carried out using advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govresearchgate.net These methods allow for the elucidation of the chemical structures of the degradates formed under various environmental conditions.

Mechanistic Studies of Isotope Fractionation During Chemical Degradation

Compound-Specific Isotope Analysis (CSIA) is a powerful tool for elucidating the degradation mechanisms of organic contaminants, including chloroacetamide herbicides. copernicus.orgnih.gov This technique measures the changes in the stable isotope ratios (e.g., ¹³C/¹²C, ³⁷Cl/³⁵Cl) of the contaminant as it undergoes degradation. Because chemical reactions often proceed at slightly different rates for molecules containing heavier versus lighter isotopes (a phenomenon known as the kinetic isotope effect), the remaining undegraded fraction of the compound becomes enriched in the heavier isotope.

The magnitude of this isotopic fractionation can be indicative of the specific degradation pathway. For instance, a significant chlorine isotope fractionation would be expected in reactions where the C-Cl bond is broken in the rate-determining step, such as in the SN2 nucleophilic substitution during hydrolysis. ub.eduub.edu In contrast, reactions where the C-Cl bond is not involved in the rate-limiting step would exhibit little to no chlorine isotope fractionation. nih.gov

Studies on metolachlor have demonstrated significant chlorine isotope fractionation during alkaline hydrolysis, confirming that C-Cl bond cleavage is a key step in this degradation pathway. ub.edu Dual-element isotope analysis (e.g., C and Cl) can provide even more detailed mechanistic insights, helping to distinguish between different degradation reactions occurring simultaneously in the environment. nih.gov

Methodologies for Tracking Chemical Transformations in Complex Systems

Tracking the transformation of this compound and its degradation products in complex environmental matrices like soil and water requires sensitive and selective analytical methods. The most widely used technique is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). researchgate.netresearchgate.netsciex.com

This methodology involves several key steps:

Sample Preparation: Environmental samples are first extracted to isolate the target analytes from the complex matrix. Solid-phase extraction (SPE) is a common technique used for the pre-concentration and cleanup of water samples. researchgate.netresearchgate.net

Chromatographic Separation: The extracted analytes are then separated using high-performance liquid chromatography (HPLC). Reversed-phase columns are typically employed for the separation of the parent compound and its polar degradates. sciex.com

Mass Spectrometric Detection: The separated compounds are detected using a tandem mass spectrometer. This is often done in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity, allowing for the quantification of analytes at very low concentrations (ng/L levels). sciex.com

High-resolution mass spectrometry (HRMS), particularly when coupled with techniques like Orbitrap, is invaluable for the identification of unknown transformation products by providing accurate mass measurements, which aid in determining their elemental composition. nih.govlcms.cz

The table below summarizes the analytical techniques used for tracking chloroacetamide herbicides and their transformation products.

Table 2: Analytical Methodologies for Tracking Chloroacetamide Herbicide Transformations

| Technique | Application | Advantages |

|---|---|---|

| LC-MS/MS | Quantification of parent compound and known transformation products in environmental samples. | High sensitivity and selectivity, suitable for trace-level analysis. sciex.com |

| HPLC-HRMS | Identification and characterization of unknown transformation products. | Provides accurate mass measurements for elemental composition determination. nih.gov |

| GC-MS | Analysis of certain transformation products. | Suitable for volatile and semi-volatile compounds. |

| NMR Spectroscopy | Structural elucidation of isolated transformation products. | Provides detailed structural information. researchgate.net |

| CSIA | Elucidation of degradation pathways and quantification of in-situ degradation. | Provides mechanistic insights without the need to identify all transformation products. copernicus.org |

Q & A

Q. What methodologies resolve contradictions in reported spectroscopic data for this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.